

Biosynthesis pathway of Convolvine in plants

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Compound of Interest

8-Azabicyclo(3.2.1)octan-3-yl 3,4dimethoxybenzoate

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An In-depth Technical Guide on the Biosynthesis of Convolvine in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convolvine, a tropane alkaloid found in plants of the Convolvulus genus, is an ester of the tropane alcohol, tropine, and veratric acid. Like other tropane alkaloids, it is of interest to the pharmaceutical industry for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of convolvine, detailed experimental protocols for pathway elucidation, and a summary of relevant quantitative data.

The Biosynthesis Pathway of Convolvine

The biosynthesis of convolvine can be conceptually divided into two distinct pathways that converge in a final esterification step: the formation of the tropine backbone and the synthesis of the veratric acid moiety.

Part 1: Biosynthesis of the Tropine Backbone

The biosynthesis of tropine is a well-characterized branch of the tropane alkaloid pathway, commencing from the amino acid L-ornithine.



- Formation of Putrescine: L-Ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield putrescine. In some plant species, putrescine can also be synthesized from L-arginine via the action of arginine decarboxylase (ADC), agmatine iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA).
- N-methylation of Putrescine: Putrescine is methylated by putrescine N-methyltransferase (PMT), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce N-methylputrescine. This is a key committed step in tropane alkaloid biosynthesis.[1][2]
- Oxidative Deamination and Cyclization: N-methylputrescine undergoes oxidative deamination by a copper-containing N-methylputrescine oxidase (MPO) to form 4methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹pyrrolinium cation.
- Formation of Tropinone: The N-methyl-Δ¹-pyrrolinium cation condenses with two malonyl-CoA derived units, a reaction catalyzed by a type III polyketide synthase known as pyrrolidine ketide synthase (PYKS), to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB). MPOB is then cyclized by a cytochrome P450 enzyme, CYP82M3, to form tropinone.[1]
- Reduction to Tropine: Tropinone is stereospecifically reduced to tropine (3α-tropanol) by the NADPH-dependent enzyme tropinone reductase I (TRI).[1][3] Another reductase, tropinone reductase II (TRII), can reduce tropinone to pseudotropine (3β-tropanol), which leads to the biosynthesis of other alkaloids.[1]

Part 2: Putative Biosynthesis of Veratric Acid

The biosynthesis of veratric acid (3,4-dimethoxybenzoic acid) is proposed to proceed via the phenylpropanoid pathway, starting from L-phenylalanine. While the exact pathway in Convolvulus is uncharacterized, a plausible route is outlined below based on known reactions in other plant species.

• Formation of Cinnamic Acid and p-Coumaric Acid: L-Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated at the 4-position by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.



- Hydroxylation to Caffeic Acid: p-Coumaric acid is hydroxylated at the 3-position by pcoumarate 3-hydroxylase (C3H) to produce caffeic acid.
- O-Methylation to Ferulic Acid: The 3-hydroxyl group of caffeic acid is methylated by a caffeic acid O-methyltransferase (COMT), with SAM as the methyl donor, to form ferulic acid.[4][5]
 [6][7]
- Formation of Vanillic Acid: The pathway from ferulic acid to vanillic acid (a direct precursor to veratric acid) is less clear and may involve several routes. One possibility is the shortening of the side chain of ferulic acid, potentially via a β-oxidative pathway involving the formation of feruloyl-CoA, to yield vanillin, which is then oxidized to vanillic acid.[8][9][10][11]
- O-Methylation to Veratric Acid: The final step is the methylation of the 4-hydroxyl group of a
 precursor like 3-methoxy-4-hydroxybenzoic acid (vanillic acid) by an O-methyltransferase
 (OMT) to yield veratric acid.

Part 3: Final Esterification Step (Putative)

The convergence of the two pathways involves the esterification of tropine with veratric acid. This reaction is likely catalyzed by an acyltransferase.

- Activation of Veratric Acid: It is proposed that veratric acid is first activated to its coenzyme A
 thioester, veratroyl-CoA, by a CoA ligase.
- Esterification: A tropine acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases, would then catalyze the transfer of the veratroyl group from veratroyl-CoA to the 3α-hydroxyl group of tropine, forming convolvine and releasing CoA.[12] [13][14][15] While a specific enzyme for this reaction has not been identified, members of the BAHD family are known to catalyze similar esterification reactions in the biosynthesis of other tropane alkaloids, such as cocaine.[13]

Signaling Pathway and Experimental Workflow Diagrams

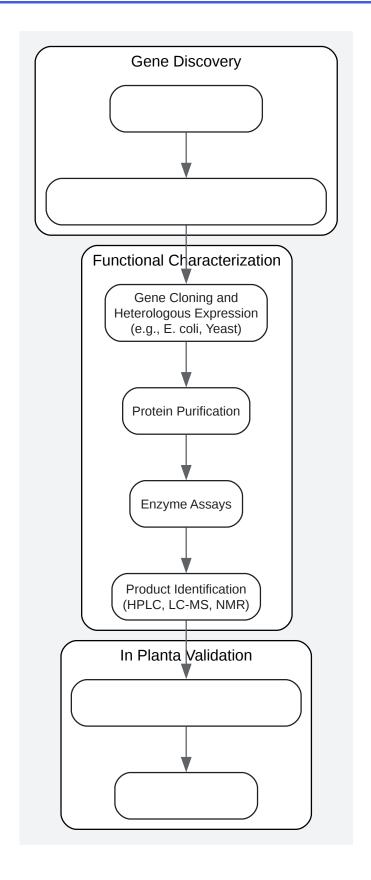




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Caption: Proposed biosynthetic pathway of Convolvine.





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Caption: Experimental workflow for pathway elucidation.



Quantitative Data

Specific quantitative data for the enzymes in the convolvine biosynthetic pathway are not available. However, data from homologous enzymes in other tropane alkaloid-producing plants can provide an estimate of their kinetic properties.

Enzyme	Substrate(s)	Km (μM)	Vmax/Kcat	Plant Source (Homologo us Enzyme)	Reference
Ornithine Decarboxylas e (ODC)	L-Ornithine	~250	-	Atropa belladonna	[16]
Putrescine N- methyltransfe rase (PMT)	Putrescine, SAM	37, 28	-	Nicotiana tabacum	[13]
Tropinone Reductase I (TRI)	Tropinone, NADPH	33, 11	1.8 μkat/mg protein	Datura stramonium	[1]
Hyoscyamine 6β- hydroxylase (H6H)	L- Hyoscyamine , α- ketoglutarate	35, 43	-	Hyoscyamus niger	[1]

Note: The data presented are for homologous enzymes and may not reflect the precise kinetics of the enzymes in Convolvulus species.

Experimental Protocols

The elucidation of the convolvine biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.



Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of a candidate plant enzyme (e.g., a putative Omethyltransferase or acyltransferase) in E. coli for subsequent characterization.

- a. Gene Cloning:
- Total RNA is extracted from the roots of Convolvulus pluricaulis.
- cDNA is synthesized using reverse transcriptase.
- The full-length coding sequence of the candidate gene is amplified by PCR using genespecific primers.
- The PCR product is cloned into an expression vector (e.g., pET-28a) containing an N- or C-terminal purification tag (e.g., His6-tag).
- b. Heterologous Expression:
- The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium.
- The culture is grown at 37°C to an OD600 of 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper protein folding.
- c. Protein Purification:
- Cells are harvested by centrifugation.



- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- · Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation.
- The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole).
- The His-tagged protein is eluted with elution buffer (lysis buffer with 250-500 mM imidazole).
- The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assays

- a. O-Methyltransferase (OMT) Assay (Putative Veratric Acid Biosynthesis):
- The reaction mixture (total volume 100 μL) contains 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT), the purified OMT enzyme (1-5 μg), 200 μM of the acceptor substrate (e.g., vanillic acid), and 200 μM of the methyl donor, S-adenosyl-L-methionine (SAM).
- The reaction is initiated by the addition of SAM and incubated at 30°C for 30-60 minutes.
- The reaction is terminated by the addition of an equal volume of methanol or by acidification.
- The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS to detect the formation of veratric acid.
- b. Acyltransferase Assay (Putative Final Esterification Step):
- The reaction mixture (total volume 100 μL) contains 50 mM Tris-HCl (pH 7.5), the purified acyltransferase (1-5 μg), 1 mM tropine, and 200 μM veratroyl-CoA (which may need to be chemically or enzymatically synthesized).



- The reaction is initiated by the addition of veratroyl-CoA and incubated at 30°C for 30-60 minutes.
- The reaction is terminated by the addition of an equal volume of methanol or ethyl acetate for extraction.
- The product, convolvine, is extracted and analyzed by HPLC, LC-MS, or GC-MS.

Analytical Methods for Metabolite Identification

- a. High-Performance Liquid Chromatography (HPLC):
- System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Detection: UV detection at a wavelength appropriate for the aromatic ring of the analytes (e.g., 254 nm or 280 nm).
- Quantification: Comparison of peak areas with those of authentic standards.
- b. Liquid Chromatography-Mass Spectrometry (LC-MS):
- System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for alkaloids.
- Analysis: Full scan MS is used to determine the molecular weight of the product. Tandem MS
 (MS/MS) is used to obtain fragmentation patterns for structural confirmation by comparing
 with standards or in-silico fragmentation data.

Conclusion



The biosynthesis of convolvine is a complex process involving the convergence of the well-established tropane alkaloid pathway for the formation of its tropine moiety and a putative pathway for the synthesis of its veratric acid moiety, likely originating from the phenylpropanoid pathway. The final esterification step is proposed to be catalyzed by a yet-to-be-identified acyltransferase. The information and protocols provided in this guide offer a solid foundation for researchers aiming to elucidate the complete biosynthetic pathway of convolvine, which will be instrumental for future metabolic engineering and synthetic biology applications to produce this and other valuable tropane alkaloids. Further research, particularly focusing on the identification and characterization of the enzymes involved in veratric acid biosynthesis and the final esterification step in Convolvulus species, is essential.

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